DL-Leucine-1-13C

Description

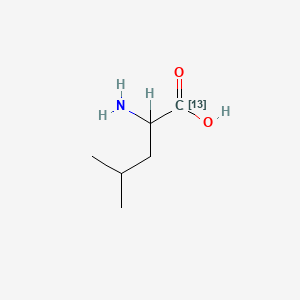

DL-Leucine-1-13C is a stable isotope-labeled form of the branched-chain amino acid leucine, where the carbon atom at position 1 is replaced by the non-radioactive carbon-13 isotope. This compound is widely used in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and drug development studies to investigate protein synthesis, amino acid metabolism, and isotopic dilution assays .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436381 | |

| Record name | DL-Leucine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82152-65-6 | |

| Record name | DL-Leucine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Preparation Methods

Racemization of L-Leucine-1-¹³C

The most industrially viable method involves racemizing L-leucine-1-¹³C to its DL form using organic acid–aldehyde systems . This approach, detailed in a 2012 patent, leverages Schiff base formation to interconvert enantiomers:

Reaction Setup :

Mechanistic Insight :

The aldehyde reacts with the amino group to form a Schiff base intermediate, planarizing the α-carbon and enabling racemization. Acidic conditions protonate the carboxylate, enhancing solubility and reaction kinetics.Isolation :

Post-reaction, the mixture is concentrated under reduced pressure, cooled to 0–5°C, and centrifuged to isolate DL-leucine-1-¹³C. Yields exceed 90% with purity >98%.

Example Protocol (Patent Embodiment 1):

| Parameter | Details |

|---|---|

| Starting Material | L-Leucine-1-¹³C (100 kg) |

| Organic Acid | Butyric acid (1,000 L) |

| Aldehyde | Propionaldehyde (5 kg) |

| Temperature | 80°C |

| Reaction Time | 3 hours |

| Yield | 95 kg DL-leucine-1-¹³C (95%) |

Direct Synthesis from ¹³C-Labeled Precursors

Alternative routes synthesize DL-leucine-1-¹³C de novo via asymmetric catalysis or enzymatic resolution. A 2022 Nature Chemistry study outlines a two-step strategy:

Step 1: Carboxylation of 4-Methoxybenzaldehyde

- 4-Methoxybenzaldehyde reacts with cesium carbonate in dimethyl sulfoxide (DMSO) at 70–90°C.

- Isotopically labeled CO₂ (¹³CO₂) introduces the ¹³C at the carboxyl position.

Step 2: Resolution of Racemates

Challenges:

Analysis of Reaction Conditions and Optimization

Organic Acid–Aldehyde Selection

The choice of acid and aldehyde significantly impacts yield and reaction rate:

| Acid/Aldehyde Pair | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Butyric acid/Propionaldehyde | 95 | 98.5 | 3 |

| Propionic acid/Benzaldehyde | 93.5 | 97.8 | 1 |

| Formic acid/Formaldehyde | 89 | 96.2 | 2 |

Key Findings :

Industrial-Scale Production Considerations

Equipment Design

Applications and Validation

Metabolic Tracing

DL-Leucine-1-¹³C enables precise measurement of protein turnover in humans. A 2011 study infused the compound into volunteers, revealing postprandial protein synthesis rates of 71.3 ± 6.5 μmol/kg/h during feeding.

Agricultural Research

In dairy cows, ¹³C-labeled casein derived from DL-leucine-1-¹³C traced milk protein synthesis pathways, demonstrating 22.5% plasma leucine enrichment after 24-hour infusion.

Chemical Reactions Analysis

Metabolic Reactions in Protein Turnover

DL-Leucine-1-¹³C is extensively used to study leucine kinetics, including oxidation, protein synthesis, and degradation. Key findings include:

Oxidation Dynamics

-

Free vs. Protein-Bound Leucine : When ingested as free amino acids, DL-Leucine-1-¹³C exhibits 24.88 ± 2.12 μmol·kg⁻¹·30 min⁻¹ oxidation rates, significantly higher than when consumed as part of intact casein (18.17–19.29 μmol·kg⁻¹·30 min⁻¹) .

-

Retention Efficiency : Approximately 50–60% of ingested leucine is retained during an 8-hour feeding period, indicating efficient utilization for protein synthesis .

Chemical Modifications and Transport

DL-Leucine-1-¹³C participates in reactions influenced by its structural and isotopic properties:

Acetylation and Membrane Transport

-

Prodrug Formation : N-Acetylation converts leucine into an anion, enabling uptake via monocarboxylate transporter 1 (MCT1) instead of the L-type amino acid transporter (LAT1). MCT1 exhibits a Km of 3.0 mM for N-acetyl-L-leucine and 1.0 mM for N-acetyl-D-leucine .

-

Metabolic Conversion : N-Acetyl-L-leucine is deacetylated intracellularly to release L-leucine, with hepatic microsomes showing deacetylation rates of 6.8 µmol/min/mg protein (human) and 2.6 µmol/min/mg protein (mouse) .

Ion Interaction

-

Sodium Binding : The reaction Na⁺ + DL-Leucine-1-¹³C → (Na⁺- DL-Leucine-1-¹³C) has a ΔH° of 175 kJ/mol , indicating strong ionic interaction .

Comparative Kinetic Analysis

The table below contrasts key metabolic parameters for DL-Leucine-1-¹³C under different dietary conditions:

| Metric | Casein + [¹³C]Leu | [¹³C]Leu-Casein | AA + [¹³C]Leu |

|---|---|---|---|

| Plasma α-KIC enrichment (MPE) | 1.54 ± 0.29 | 1.53 ± 0.22 | 1.60 ± 0.14 |

| Leucine oxidation rate | 21.40 ± 2.91 | 18.17 ± 1.87 | 24.88 ± 2.12 |

| Fraction oxidized (FRₒₓ, %) | 25.24 ± 5.05 | 21.15 ± 3.96 | 31.45 ± 5.87 |

These data highlight the superior metabolic efficiency of protein-bound leucine over free amino acid formulations .

Implications for Nutritional Studies

-

Requirement Estimates : Leucine oxidation rates influence dietary requirement models, with intact proteins reducing estimated needs by 20–25% compared to free amino acids .

-

Therapeutic Potential : N-Acetyl-leucine derivatives bypass LAT1 saturation, offering targeted delivery for neurological disorders linked to amino acid transport defects .

DL-Leucine-1-¹³C remains pivotal in elucidating amino acid metabolism, with applications spanning nutrition, pharmacology, and metabolic disease research.

Scientific Research Applications

Metabolic Studies

Whole Body Leucine Oxidation Assessment

DL-Leucine-1-13C is extensively used in non-invasive breath tests to evaluate whole-body leucine oxidation. A study demonstrated that oral administration of L-[1-13C]leucine in patients with maple syrup urine disease (MSUD) allowed researchers to measure the kinetics of 13CO2 exhalation, providing insights into residual leucine oxidation capabilities in these patients . The results indicated variable oxidation rates, highlighting the potential for this method in metabolic assessments.

Tracer Studies for Protein Metabolism

The use of this compound as a tracer has been validated in studies examining protein metabolism. For instance, one study involved healthy subjects receiving intravenous L-[1-13C]leucine, which helped establish baseline data for whole-body leucine balance and its implications for muscle protein synthesis . This approach allows researchers to quantify protein turnover and assess the effects of dietary interventions on muscle metabolism.

Clinical Applications

Nutritional Interventions

this compound is instrumental in evaluating the effects of dietary leucine on muscle protein synthesis. Research indicates that increased intake of leucine enhances anabolic signaling pathways in muscle tissue, promoting protein synthesis . This has implications for dietary recommendations, especially for populations such as the elderly or those undergoing rehabilitation.

Breath Test Techniques

The dual isotope method utilizing this compound has been employed to study protein assimilation from various food sources. For example, a study focused on egg proteins enriched with L-Leucine-13C to assess true ileal digestibility . The findings suggest that this method can provide accurate measures of amino acid absorption and metabolism from different dietary proteins.

Pharmacological Research

Drug Development

this compound is also relevant in pharmacological research, particularly in understanding drug mechanisms involving amino acids. The acetylation of leucine into N-acetyl-DL-leucine has shown promise as a treatment for neurological disorders by enhancing its pharmacokinetic properties through alternative transport mechanisms . Research indicates that this modification allows for improved delivery across the blood-brain barrier, potentially benefiting conditions like cerebellar ataxia and lysosomal storage disorders.

Case Studies

Mechanism of Action

The mechanism of action of DL-Leucine-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. It helps in tracking the metabolic fate of leucine and understanding its role in protein synthesis and energy production. The molecular targets include enzymes involved in amino acid metabolism and pathways such as the mTOR signaling pathway .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Metabolic Studies: this compound is preferred over L-forms in non-biological systems due to its racemic stability, whereas L-Leucine-1-13C is critical for in vivo protein synthesis .

- Cost Efficiency : Single-position ¹³C labeling (e.g., this compound) is more cost-effective than fully labeled variants (e.g., L-Leucine-13C6) for large-scale tracer studies .

Notes and Considerations

- Storage: Most ¹³C-labeled amino acids require storage at -20°C to maintain stability .

- Enantiomeric Purity: DL-forms may introduce analytical noise in biological assays due to racemic mixtures; L-forms are recommended for cell-based studies .

Biological Activity

DL-Leucine-1-13C is a stable isotope-labeled form of the essential amino acid leucine, which plays a vital role in protein synthesis, metabolism, and various physiological functions. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on health, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is characterized by the incorporation of the carbon-13 isotope into the leucine molecule. This modification allows researchers to track its metabolic fate in biological systems through techniques such as mass spectrometry. Leucine itself is known for its role in stimulating muscle protein synthesis and regulating metabolic pathways that are crucial for maintaining muscle mass and overall health.

Metabolic Pathways

Leucine undergoes several metabolic processes upon ingestion:

- Oxidation : The oxidation of leucine contributes to energy production.

- Non-Oxidative Disposal : This pathway involves the conversion of leucine into various metabolites that are utilized in protein synthesis and other anabolic processes.

- Protein Synthesis : Leucine is a key regulator of the mTOR pathway, which is essential for muscle growth and repair.

Table 1: Metabolic Fate of this compound

| Pathway | Description | Impact on Health |

|---|---|---|

| Oxidation | Conversion to energy via the TCA cycle | Provides ATP for cellular functions |

| Non-Oxidative Disposal | Conversion into other amino acids or metabolites | Supports protein synthesis and tissue repair |

| Protein Synthesis | Activation of mTOR pathway | Promotes muscle hypertrophy and recovery |

Biological Activity and Health Benefits

Research has shown that this compound exhibits several beneficial effects, particularly in muscle metabolism and neuroprotection:

Muscle Metabolism

Studies indicate that leucine supplementation can enhance muscle protein synthesis, especially in elderly populations or those undergoing resistance training. The isotopic labeling with carbon-13 allows for precise tracking of leucine's incorporation into proteins, demonstrating its effectiveness in promoting an anabolic state.

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of acetyl-DL-leucine (ADLL), a derivative of leucine. While not directly about this compound, these findings provide insights into how leucine-related compounds may influence neurological health:

- Parkinson's Disease : In clinical case studies, ADLL has shown potential in halting disease progression in patients with early-stage Parkinson's disease. The treatment resulted in reduced disease markers over a 22-month period .

- Lysosomal Storage Disorders : Research indicates that ADLL can improve symptoms in mouse models of lysosomal storage diseases, suggesting that leucine derivatives may have broader therapeutic implications .

Case Study 1: Acetyl-DL-Leucine in Parkinson’s Disease

An international research team reported two cases where ADLL significantly improved symptoms and markers in patients with REM Sleep Behavior Disorder, a precursor to Parkinson's disease. Over 22 months, both patients showed stabilization or improvement in neurological function .

Case Study 2: Neuroprotection in Lysosomal Storage Diseases

A study involving Npc1 mice demonstrated that acetyl-DL-leucine administration delayed disease progression and extended lifespan. This effect was attributed to altered glucose metabolism and enhanced antioxidant activity .

Q & A

Q. What are common pitfalls in interpreting this compound data, and how are they mitigated?

- Methodological Answer :

- Assumption of Steady-State : Non-steady-state conditions require time-resolved sampling .

- Overlooking Isotopomer Distributions : Use 13C-positional isotopomer analysis to resolve pathway ambiguities .

- Ignoring Compartmental Dynamics : Apply subcellular fractionation or computational partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.